molecular formula C7H4F6O3 B14207620 2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- CAS No. 825630-89-5

2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)-

Cat. No.: B14207620
CAS No.: 825630-89-5
M. Wt: 250.09 g/mol
InChI Key: LZBDYGJULKKRSF-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- is a synthetic organic compound characterized by its furanone ring structure. This compound is notable for its unique chemical properties, which include the presence of trifluoromethyl groups that significantly influence its reactivity and stability. It is used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl ketones as starting materials, which undergo cyclization reactions to form the furanone ring. The reaction conditions often require the presence of a strong base and an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context of the study.

Comparison with Similar Compounds

    2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-dimethyl-: Similar structure but with dimethyl groups instead of trifluoromethyl groups.

    2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-dichloromethyl-: Contains dichloromethyl groups instead of trifluoromethyl groups.

Uniqueness: The presence of trifluoromethyl groups in 2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs with different substituents. This makes it a valuable compound for various research applications.

Properties

CAS No.

825630-89-5

Molecular Formula

C7H4F6O3

Molecular Weight

250.09 g/mol

IUPAC Name

3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)furan-2-one

InChI

InChI=1S/C7H4F6O3/c1-2-3(14)4(15)16-5(2,6(8,9)10)7(11,12)13/h14H,1H3

InChI Key

LZBDYGJULKKRSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC1(C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

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